molecular formula C13H13N3O2S B3793722 4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone

4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone

Cat. No.: B3793722
M. Wt: 275.33 g/mol
InChI Key: ITHSIWZCSMKFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are found in various marine and terrestrial natural compounds and are widely used due to their high pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Molecular Structure Analysis

Benzothiazoles involve a benzene ring fused to a thiazole ring . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry . These avoid the use of toxic solvents and minimize the formation of side products .

Mechanism of Action

While the specific mechanism of action for “4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone” is not available, benzothiazole derivatives are known to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Future Directions

Benzothiazoles continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research will likely focus on developing new synthesis methods and exploring the potential applications of benzothiazole derivatives in various fields .

Properties

IUPAC Name

4-(1,3-benzothiazole-6-carbonyl)-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-15-4-5-16(7-12(15)17)13(18)9-2-3-10-11(6-9)19-8-14-10/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSIWZCSMKFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone
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4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone
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4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone
Reactant of Route 4
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4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone
Reactant of Route 5
4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzothiazol-6-ylcarbonyl)-1-methyl-2-piperazinone

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